N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
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Overview
Description
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group attached to the fourth position of the pyridine ring. The phenylprop-2-enylidene group is attached to the nitrogen atom of the carboxamide group, forming a Schiff base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide typically involves the condensation reaction between 3-phenylprop-2-enal and 4-aminopyridine-4-carboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance reaction efficiency and product consistency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context in which the compound is used.
Comparison with Similar Compounds
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide: Similar structure but with the carboxamide group attached to the second position of the pyridine ring.
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide: Similar structure but with the carboxamide group attached to the third position of the pyridine ring.
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-5-carboxamide: Similar structure but with the carboxamide group attached to the fifth position of the pyridine ring.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(14-8-11-16-12-9-14)18-17-10-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,19)/b7-4+,17-10- |
InChI Key |
IZMVXNJRIXIGGM-GAGKHWTPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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